

# Application Notes and Protocols for the Quantification of 1-Nitro-2-phenoxybenzene

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## Compound of Interest

Compound Name: 1-Nitro-2-phenoxybenzene

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This document provides detailed application notes and experimental protocols for the quantitative analysis of **1-Nitro-2-phenoxybenzene**, a key intermediate in organic synthesis and pharmaceutical research.[1] The methods described herein are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are robust and widely used techniques for the analysis of nitroaromatic compounds.[2]

## Introduction

**1-Nitro-2-phenoxybenzene** (CAS 2216-12-8) is a diaryl ether of significant interest due to its role as a precursor in the synthesis of various organic molecules, including pharmaceuticals.[1] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control in drug development and manufacturing processes. This guide outlines validated analytical methods to achieve reliable quantification.

## Analytical Methods Overview

The choice of analytical method for **1-Nitro-2-phenoxybenzene** quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and HPLC-UV offer excellent specificity and sensitivity for this analyte.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique is ideal for the analysis of volatile and semi-volatile compounds like **1-Nitro-2-phenoxybenzene**. It offers high chromatographic resolution and definitive compound identification based on mass spectra.[3]
- **High-Performance Liquid Chromatography (HPLC) with UV Detection:** HPLC is a versatile technique suitable for a wide range of compounds. For **1-Nitro-2-phenoxybenzene**, a reverse-phase HPLC method with UV detection provides a reliable and robust quantification approach.[4][5]

## Quantitative Data Summary

The following table summarizes representative quantitative data for the analytical methods described. Note: These values are typical for the described methods and may vary depending on the specific instrumentation and experimental conditions. Experimental validation is required to determine the precise performance characteristics in your laboratory.

Parameter	Gas Chromatography-Mass Spectrometry (GC-MS)	High-Performance Liquid Chromatography (HPLC-UV)
Linearity ( $R^2$ )	> 0.995	> 0.998
Limit of Detection (LOD)	0.1 - 1 µg/L	5 - 20 µg/L
Limit of Quantification (LOQ)	0.5 - 5 µg/L	20 - 100 µg/L
Precision (%RSD)	< 10%	< 5%
Recovery (%)	90 - 110%	95 - 105%

## Experimental Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for similar nitroaromatic compounds and is suitable for the quantification of **1-Nitro-2-phenoxybenzene** in organic matrices.[3]

#### 4.1.1. Materials and Reagents

- Solvents: High-purity Dichloromethane (DCM), Ethyl Acetate, Hexane
- Analytical Standard: **1-Nitro-2-phenoxybenzene** ( $\geq 98\%$  purity)
- Internal Standard (IS): 1,3-Dichlorobenzene or other suitable non-interfering compound
- Inert Gas: Helium (99.999% purity)

#### 4.1.2. Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25  $\mu\text{m}$  film thickness) or equivalent non-polar capillary column.[3]

#### 4.1.3. Standard and Sample Preparation

- Primary Stock Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of **1-Nitro-2-phenoxybenzene** standard and dissolve it in 10 mL of Dichloromethane in a volumetric flask.[3]
- Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with Dichloromethane to cover the desired concentration range (e.g., 0.1 - 20  $\mu\text{g/mL}$ ).
- Internal Standard Spiking: Spike all standards and samples with the internal standard at a constant concentration.
- Sample Preparation: Dissolve the sample containing **1-Nitro-2-phenoxybenzene** in Dichloromethane to a final concentration within the calibration range.

#### 4.1.4. GC-MS Parameters

Parameter	Value
Injection Volume	1 µL
Injection Mode	Splitless (0.75 min purge delay)[3]
Injector Temperature	250 °C
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)[3]
Oven Program	Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min at 280 °C[3]
Transfer Line Temp.	280 °C[3]
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV[3]
Ion Source Temp.	230 °C[3]
MS Quadrupole Temp.	150 °C[3]
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan

#### 4.1.5. Data Analysis

- Identify the **1-Nitro-2-phenoxybenzene** peak based on its retention time and mass spectrum.
- Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

## High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general-purpose reverse-phase HPLC method that can be optimized for the quantification of **1-Nitro-2-phenoxybenzene**.[\[4\]](#)[\[6\]](#)

#### 4.2.1. Materials and Reagents

- Solvents: HPLC grade Acetonitrile (MeCN) and Water
- Acid: Formic Acid or Phosphoric Acid
- Analytical Standard: **1-Nitro-2-phenoxybenzene** (≥98% purity)

#### 4.2.2. Instrumentation

- HPLC system with a UV-Vis detector.
- HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

#### 4.2.3. Standard and Sample Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **1-Nitro-2-phenoxybenzene** standard and dissolve it in 10 mL of Acetonitrile in a volumetric flask.
- Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 50 µg/mL).
- Sample Preparation: Dissolve the sample containing **1-Nitro-2-phenoxybenzene** in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

#### 4.2.4. HPLC Parameters

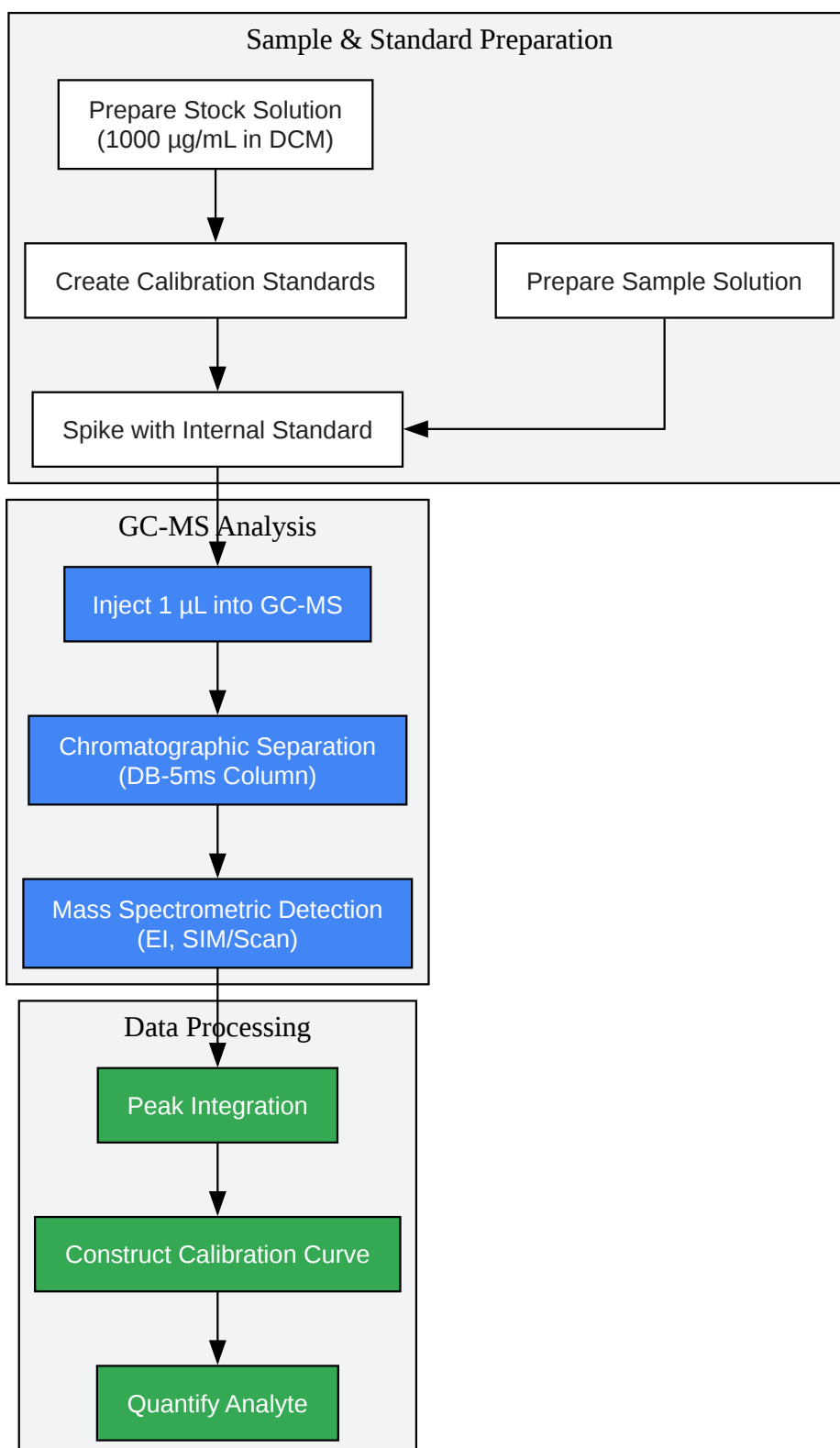
Parameter	Value
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid[4]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	254 nm or wavelength of maximum absorbance

#### 4.2.5. Data Analysis

- Identify the **1-Nitro-2-phenoxybenzene** peak by its retention time.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **1-Nitro-2-phenoxybenzene** in the samples from the calibration curve.

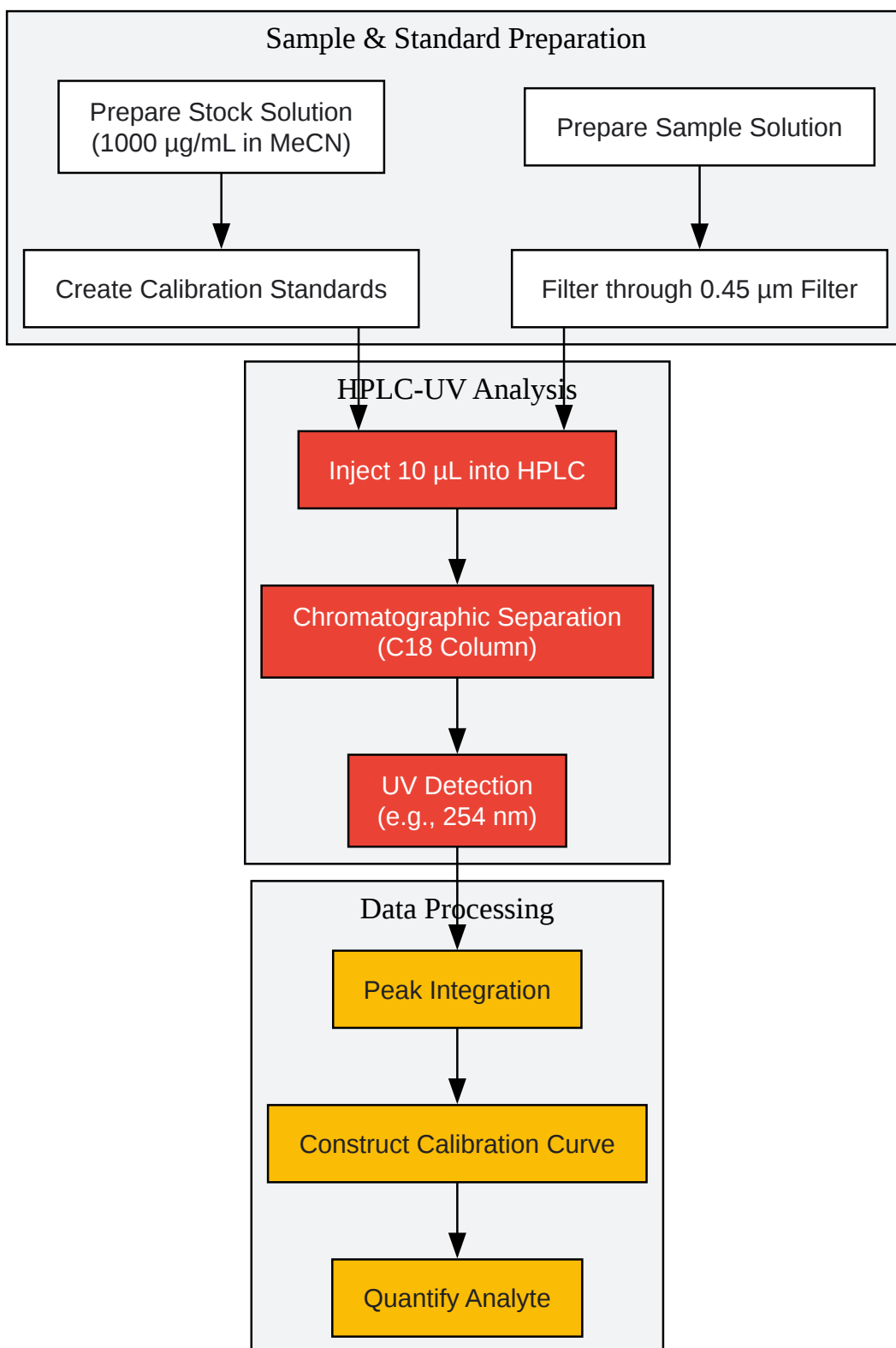
## Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of **1-Nitro-2-phenoxybenzene** using GC-MS and HPLC-UV.



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Caption: GC-MS workflow for **1-Nitro-2-phenoxybenzene** quantification.



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Caption: HPLC-UV workflow for **1-Nitro-2-phenoxybenzene** quantification.



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